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Compound of Interest

Compound Name: 2-Methyl-1,3-dithiolane

Cat. No.: B1585268 Get Quote

An In-depth Technical Guide to 2-Methyl-1,3-dithiolane: Properties, Synthesis, and

Applications

Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of 2-Methyl-1,3-dithiolane, a

versatile organosulfur compound. Designed for researchers, chemists, and professionals in

drug development and materials science, this document delves into the molecule's core

chemical properties, spectroscopic signature, synthesis protocols, and key reactive behaviors.

We will explore not just the "what" but the "why," offering insights into the mechanistic

underpinnings and practical considerations that are vital for laboratory applications.

Introduction and Strategic Importance
2-Methyl-1,3-dithiolane (CAS No. 5616-51-3) is a five-membered heterocyclic compound

belonging to the 1,3-dithiolane class. Structurally, it is a thioacetal of acetaldehyde and 1,2-

ethanedithiol. While recognized in the flavor and fragrance industry for its potent sulfurous,

savory, and onion-like aroma, its significance in synthetic organic chemistry is far more

profound. Dithiolanes, in general, are cornerstone tools for carbonyl protection and for

achieving "umpolung," or the inversion of polarity, at a carbonyl carbon. This unique capability

allows for the formation of carbon-carbon bonds that are otherwise inaccessible, making 2-
Methyl-1,3-dithiolane and its analogs critical intermediates in complex molecule synthesis.
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This guide will provide the foundational knowledge required to effectively utilize this reagent,

from understanding its physical and spectral data to executing its synthesis and subsequent

reactions with predictable and reliable outcomes.

Molecular Structure and Physicochemical
Properties
A thorough understanding of a molecule's structure and physical properties is the bedrock of its

successful application. These parameters dictate its solubility, reactivity, and appropriate

handling procedures.

Chemical Structure
The structure of 2-Methyl-1,3-dithiolane consists of a saturated five-membered ring containing

two sulfur atoms at positions 1 and 3, and a methyl group attached to the carbon atom at

position 2 (the thioacetal carbon).

IUPAC Name: 2-methyl-1,3-dithiolane

Molecular Formula: C₄H₈S₂

SMILES: CC1SCCS1

InChI Key: CARJCVDELAMAEJ-UHFFFAOYSA-N

Caption: Molecular Structure of 2-Methyl-1,3-dithiolane.

Physical Properties
The macroscopic properties of 2-Methyl-1,3-dithiolane are summarized in the table below. Its

high boiling point relative to its molecular weight is attributable to sulfur's polarizability, while its

characteristic odor is a hallmark of many low-molecular-weight organosulfur compounds.
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Property Value Source(s)

Molecular Weight 120.24 g/mol

Appearance Colorless clear liquid [1]

Odor
Strong, sulfurous, burnt,

alliaceous (onion/garlic-like)

Density 1.147 - 1.157 g/mL @ 20 °C [1]

Boiling Point 65 °C @ 10 mmHg [1]

Flash Point 43.89 °C (111.00 °F) [1]

Refractive Index 1.559 - 1.569 @ 20 °C [1]

Solubility

Insoluble in water; slightly

soluble in fat; soluble in

alcohol.

[1]

Spectroscopic Data
Spectroscopic analysis is non-negotiable for confirming the identity and purity of a synthesized

or purchased compound. The key signatures for 2-Methyl-1,3-dithiolane are outlined below.
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Spectroscopy
Chemical Shift (δ) /

Signal
Interpretation Source(s)

¹H NMR (300 MHz,

CCl₄)

~4.51 ppm (quartet,

1H)

Methine proton (CH)

at C2, split by the

methyl group.

~3.20 ppm (multiplet,

4H)

Methylene protons (-

S-CH₂-CH₂-S-) of the

dithiolane ring.

~1.59 ppm (doublet,

3H)

Methyl protons (-CH₃)

at C2, splitting the C2-

H.

¹³C NMR (CDCl₃) ~49.3 ppm
C2 (methine carbon,

S-CH-S).

~39.4 ppm
C4 and C5 (methylene

carbons, -S-CH₂-).

~22.5 ppm Methyl carbon (-CH₃).

Mass Spec (EI-MS) m/z 120 (M+) Molecular ion peak.

Expert Interpretation: The ¹H NMR spectrum is highly diagnostic. The downfield quartet around

4.5 ppm is characteristic of a proton flanked by two sulfur atoms and coupled to a methyl

group. The complex multiplet for the ring methylene protons arises from their diastereotopic

nature. In the ¹³C NMR, the C2 carbon is significantly deshielded by the two adjacent sulfur

atoms, causing it to appear around 50 ppm. These spectral features provide a definitive

fingerprint for the molecule.

Synthesis: Mechanism and a Validated Protocol
The most common and efficient synthesis of 1,3-dithiolanes is the acid-catalyzed reaction of a

carbonyl compound with 1,2-ethanedithiol. This reaction is a reversible equilibrium; therefore,

the removal of water is essential to drive the reaction to completion, typically achieved using a

Dean-Stark apparatus or a dehydrating agent.
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Reaction Mechanism: Thioacetal Formation
The mechanism proceeds via two key stages: (1) protonation of the carbonyl oxygen to

activate the carbonyl carbon towards nucleophilic attack, and (2) subsequent intramolecular

cyclization.

Mechanism of 2-Methyl-1,3-dithiolane Synthesis

Acetaldehyde
(CH₃CHO)

Protonated
Carbonyl

+ H⁺

1,2-Ethanedithiol
(HS(CH₂)₂SH)

H⁺

Hemithioacetal

+ HS(CH₂)₂SH
- H⁺ Carbocation

+ H⁺

- H₂O

2-Methyl-1,3-dithiolane

Intramolecular
Attack
- H⁺

H₂O

Click to download full resolution via product page

Caption: Mechanism of 2-Methyl-1,3-dithiolane Synthesis.

The choice of acid catalyst is critical. While strong Brønsted acids like p-toluenesulfonic acid

(pTSA) are common, Lewis acids such as BF₃·OEt₂ or zinc triflate can offer milder conditions

and improved chemoselectivity, which is particularly important when other acid-sensitive

functional groups are present in the substrate.

Experimental Protocol: Laboratory Synthesis
This protocol is a robust, self-validating procedure adapted from standard methods for

thioacetal formation. The progress can be monitored by TLC or GC-MS, and the final product

purity is confirmed by NMR spectroscopy.

Objective: To synthesize 2-Methyl-1,3-dithiolane from acetaldehyde and 1,2-ethanedithiol.

Materials:

Acetaldehyde (CH₃CHO)

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 12 Tech Support

https://www.benchchem.com/product/b1585268?utm_src=pdf-body-img
https://www.benchchem.com/product/b1585268?utm_src=pdf-body
https://www.benchchem.com/product/b1585268?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1585268?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


1,2-Ethanedithiol (HS(CH₂)₂SH)

p-Toluenesulfonic acid monohydrate (pTSA)

Toluene (or Benzene), anhydrous

Saturated sodium bicarbonate solution (NaHCO₃)

Brine (saturated NaCl solution)

Anhydrous magnesium sulfate (MgSO₄)

Dichloromethane (DCM) for extraction

Equipment:

Round-bottom flask

Dean-Stark apparatus and condenser

Magnetic stirrer and heat source (heating mantle)

Separatory funnel

Rotary evaporator

Vacuum distillation apparatus

Procedure:

Setup: Assemble a 250 mL round-bottom flask with a Dean-Stark trap and a reflux

condenser. Add a magnetic stir bar. The entire apparatus should be flame-dried or oven-

dried to ensure anhydrous conditions.

Reagent Addition: To the flask, add anhydrous toluene (100 mL). Dissolve 1,2-ethanedithiol

(e.g., 0.1 mol) in the toluene. Cool the solution in an ice bath. Causality: Acetaldehyde has a

low boiling point (20.2 °C), so cooling the solvent prevents significant loss upon addition.
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Acetaldehyde Addition: Slowly add acetaldehyde (e.g., 0.1 mol, a slight excess can be used)

to the cooled, stirring solution.

Catalyst Addition: Add a catalytic amount of p-toluenesulfonic acid (pTSA, ~0.002 mol).

Reaction (Reflux): Heat the mixture to reflux. Water will begin to collect in the Dean-Stark

trap as an azeotrope with toluene. Continue refluxing until no more water is collected

(typically 4-16 hours). Self-Validation: The cessation of water collection is a direct visual

indicator that the reaction has reached completion.

Work-up (Quenching): Cool the reaction mixture to room temperature. Transfer the solution

to a separatory funnel. Wash the organic layer sequentially with saturated NaHCO₃ solution

(2 x 50 mL) to neutralize the acid catalyst, followed by water (1 x 50 mL), and finally brine (1

x 50 mL). Causality: The bicarbonate wash is crucial to remove the acid, preventing potential

decomposition or side reactions during distillation.

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and

concentrate the filtrate using a rotary evaporator to remove the toluene.

Purification (Distillation): Purify the resulting crude oil by vacuum distillation to yield 2-
Methyl-1,3-dithiolane as a colorless liquid. Self-Validation: A sharp, constant boiling point

during distillation indicates a pure compound.
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Caption: Experimental Workflow for the Synthesis of 2-Methyl-1,3-dithiolane.
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Key Reactions and Synthetic Utility
The true power of 2-Methyl-1,3-dithiolane in synthesis stems from the unique reactivity of the

C2 position.

Umpolung: Deprotonation and Nucleophilic Acyl Anion
Equivalent
The protons on the C2 carbon of a 1,3-dithiane or dithiolane are significantly more acidic (pKa

≈ 31) than a typical alkane C-H bond. This is due to the ability of the adjacent sulfur atoms to

stabilize the resulting carbanion through both inductive effects and d-orbital participation.

Consequently, a strong, non-nucleophilic base like n-butyllithium (n-BuLi) or lithium

diisopropylamide (LDA) can readily deprotonate the C2 position, generating a potent

nucleophile.

This lithiated species is a synthetic equivalent of an acyl anion—a chemical entity that is

otherwise impossible to generate directly. This "umpolung" allows the formerly electrophilic

carbonyl carbon to act as a nucleophile, reacting with a wide range of electrophiles.

Umpolung and Alkylation Reaction

2-Methyl-1,3-dithiolane Lithiated Dithiolane
(Nucleophile)

+ n-BuLi
- Butane

n-BuLi

Electrophile
(e.g., R-X)

Alkylated Product

+ R-X
- LiX

Click to download full resolution via product page

Caption: Umpolung and Alkylation of 2-Methyl-1,3-dithiolane.

Deprotection: Regenerating the Carbonyl
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Since dithiolanes are stable to a wide range of nucleophilic and basic conditions, they serve as

excellent protecting groups for aldehydes and ketones. To reveal the carbonyl group after

subsequent synthetic steps, the thioacetal must be cleaved. This typically requires electrophilic

or oxidative conditions, as they are resistant to hydrolysis.

Common Deprotection Methods:

Mercury(II) Salts: Reagents like HgCl₂ in the presence of CaCO₃ or CdCO₃ are classic but

are now often avoided due to mercury's toxicity.

Oxidative Cleavage: Reagents such as N-bromosuccinimide (NBS) in aqueous acetone, or

bis(trifluoroacetoxy)iodobenzene (PIFA) can efficiently regenerate the carbonyl.

Thallium(III) Nitrate (TTN): A highly effective but also toxic reagent.

The choice of deprotection agent must be made based on the functional group tolerance of the

rest of the molecule.

Safety and Handling
As a Senior Scientist, ensuring laboratory safety is paramount. 2-Methyl-1,3-dithiolane
requires careful handling due to its chemical properties and potent odor.

Hazards: The compound is classified as a skin and eye irritant. It is also flammable.[1] The

most immediate and noticeable hazard is its powerful, pervasive stench.

Handling: Always handle in a well-ventilated chemical fume hood. Wear appropriate Personal

Protective Equipment (PPE), including nitrile gloves, safety goggles, and a lab coat.

Storage: Store in a cool, dry, well-ventilated area away from sources of ignition. Keep the

container tightly sealed to prevent the escape of vapors.

Spills: Absorb spills with an inert material (e.g., vermiculite or sand) and place in a sealed

container for proper chemical waste disposal. Do not allow the chemical to enter drains.

Conclusion
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2-Methyl-1,3-dithiolane is more than a simple flavoring agent; it is a sophisticated tool in the

arsenal of the synthetic organic chemist. Its unique ability to function as a robust carbonyl

protecting group and, more importantly, as a precursor to a nucleophilic acyl anion equivalent

via umpolung, enables the construction of complex molecular architectures. A firm grasp of its

properties, synthesis, and reactivity, as detailed in this guide, empowers researchers to

leverage its full potential while maintaining the highest standards of safety and experimental

integrity.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 11 / 12 Tech Support

https://www.benchchem.com/product/b1585268?utm_src=pdf-body
https://www.benchchem.com/product/b1585268?utm_src=pdf-custom-synthesis
https://www.fishersci.ca/shop/products/2-methyl-1-3-dithiolane-99-thermo-scientific/p-7026973
https://www.benchchem.com/product/b1585268#2-methyl-1-3-dithiolane-chemical-properties-and-structure
https://www.benchchem.com/product/b1585268#2-methyl-1-3-dithiolane-chemical-properties-and-structure
https://www.benchchem.com/product/b1585268#2-methyl-1-3-dithiolane-chemical-properties-and-structure
https://www.benchchem.com/product/b1585268#2-methyl-1-3-dithiolane-chemical-properties-and-structure
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1585268?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1585268?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 12 / 12 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1585268?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

